molecular formula C10H10N2O3 B2851187 Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate CAS No. 890092-54-3

Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate

Cat. No.: B2851187
CAS No.: 890092-54-3
M. Wt: 206.201
InChI Key: UAQZTKLRMZVVOS-UHFFFAOYSA-N
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Description

Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate is a benzoxazole derivative characterized by a methyl ester at position 5, a methyl group at position 2, and an amino substituent at position 7 of the benzoxazole ring. The molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol. This compound serves as a versatile intermediate in medicinal and organic chemistry due to its reactive amino and ester groups, enabling further functionalization.

Properties

IUPAC Name

methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-5-12-8-4-6(10(13)14-2)3-7(11)9(8)15-5/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQZTKLRMZVVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=CC(=C2O1)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often focus on optimizing yield, atom economy, and eco-friendliness, although long reaction times can be a limitation .

Chemical Reactions Analysis

Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

These findings suggest its potential for developing new antimicrobial agents targeting resistant bacterial strains.

Anticancer Potential
The compound has also shown promise as an anticancer agent. In vitro studies have highlighted its ability to induce apoptosis in colorectal carcinoma cells. The half-maximal inhibitory concentration (IC50) values range from 2.2 to 4.4 µM across various cancer cell lines, indicating significant antiproliferative effects.

Material Science

This compound is utilized in the development of advanced materials with specific properties such as fluorescence and conductivity. Its unique structure allows for the creation of materials tailored for electronic and optical applications.

Case Study: Material Development
A study focused on synthesizing polymer composites incorporating this compound demonstrated enhanced electrical conductivity and thermal stability compared to conventional materials. This application is particularly relevant in the fields of electronics and photonics.

Industrial Applications

In addition to its applications in medicinal chemistry and material science, this compound is explored for its utility in specialty chemicals synthesis. Its role as an intermediate in various chemical reactions makes it valuable for producing complex organic molecules.

Synthesis Routes
The compound can be synthesized through several methods, including:

  • Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
  • Substitution Reactions : Participating in nucleophilic substitutions to form various derivatives.

Mechanism of Action

The mechanism of action of Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit specific enzymes or receptors, leading to antimicrobial, antifungal, and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Position 2 Substituents
  • Methyl 2-methyl-1,3-benzoxazole-5-carboxylate (C₁₀H₉NO₃, MW 177.15 g/mol): Lacks the 7-amino group, reducing hydrogen-bonding capacity and reactivity compared to the target compound. This derivative is commercially available (CAS 924869-17-0) .
Position 7 Substituents
  • Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate (C₁₀H₈BrNO₃, MW 270.10 g/mol): Bromine at position 7 increases molecular weight and electronegativity, likely lowering solubility in polar solvents compared to the amino analog .
Functional Group Variations
  • 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (C₁₈H₉N₃O₂, MW 299.29 g/mol): The oxo group disrupts aromaticity, altering electronic properties and reactivity compared to fully aromatic benzoxazoles .

Physical and Chemical Properties

Compound Name Molecular Formula MW (g/mol) Key Properties
Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate C₁₀H₁₀N₂O₃ 206.20 Amino group enhances hydrogen bonding
Methyl 2-methyl-1,3-benzoxazole-5-carboxylate C₁₀H₉NO₃ 177.15 Lower polarity due to lack of amino group
Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate C₁₀H₈BrNO₃ 270.10 Bromine increases molecular weight
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate C₁₈H₉N₃O₂ 299.29 Non-aromatic ring alters reactivity
  • Solubility: Amino and ester groups improve aqueous solubility compared to halogenated analogs.
  • Thermal Stability : Halogenated derivatives (e.g., bromo, fluoro) may exhibit higher melting points due to stronger intermolecular forces .

Biological Activity

Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound features a benzoxazole ring with an amino group and a carboxylate group, contributing to its reactivity and biological activity. The chemical structure can be represented as follows:

C12H12N2O3\text{C}_12\text{H}_{12}\text{N}_2\text{O}_3

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It exhibits activity against various bacterial strains and fungi by inhibiting their growth through interference with essential metabolic pathways. Studies have shown that the compound can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

2. Anticancer Properties

Research indicates that this compound possesses anticancer activity, particularly against specific cancer cell lines. In vitro studies have reported that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has been tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, showing IC50 values in the micromolar range .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced inflammation markers and exhibited potential as an anti-inflammatory agent comparable to standard drugs like Diclofenac . This suggests its utility in treating inflammatory diseases.

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptors associated with inflammatory responses and cell survival pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzoxazole derivatives, this compound was found to exhibit potent activity against Escherichia coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This study highlights its potential as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound revealed that it significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 15 µM. The study concluded that the compound induces apoptosis via mitochondrial pathways, making it a candidate for further development in cancer therapy .

Comparative Analysis

A comparison with similar compounds illustrates the unique biological profile of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerateSignificant
5-Amino-2-methyl-1,3-benzoxazoleModerateLowLow
2-Methyl-1,3-benzoxazol-5-amineLowModerateModerate

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